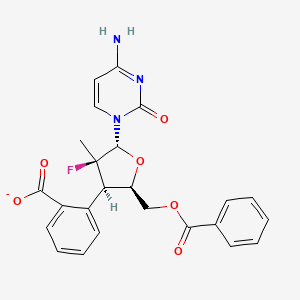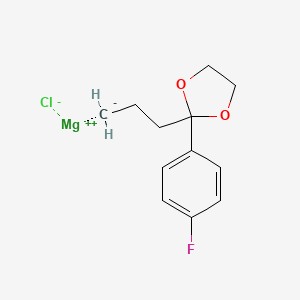
4,4-Ethylenedioxy-4-(4-fluorophenyl)butylmagnesium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Ethylenedioxy-4-(4-fluorophenyl)butylmagnesium chloride, 0.50 M in THF: is a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. This compound is particularly valuable due to its reactivity and ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4,4-Ethylenedioxy-4-(4-fluorophenyl)butylmagnesium chloride typically involves the reaction of 4,4-Ethylenedioxy-4-(4-fluorophenyl)butyl chloride with magnesium metal in the presence of tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4,4-Ethylenedioxy-4-(4-fluorophenyl)butylmagnesium chloride undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, aryl halides.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the Grignard reagent.
Major Products:
Alcohols: From reactions with carbonyl compounds.
Alkanes and Alkenes: From coupling reactions with alkyl and aryl halides.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used in the formation of carbon-carbon bonds, essential in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Catalysis: Acts as a catalyst in various organic reactions.
Biology and Medicine:
Drug Development: Intermediate in the synthesis of biologically active compounds.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Polymer Synthesis: Involved in the production of specialty polymers.
Material Science: Used in the synthesis of materials with specific properties.
作用機序
The mechanism by which 4,4-Ethylenedioxy-4-(4-fluorophenyl)butylmagnesium chloride exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds.
類似化合物との比較
- 4,4-Ethylenedioxy-4-(4-chlorophenyl)butylmagnesium chloride
- 4,4-Ethylenedioxy-4-(4-bromophenyl)butylmagnesium chloride
- 4,4-Ethylenedioxy-4-(4-iodophenyl)butylmagnesium chloride
Comparison:
- Reactivity: The presence of different halogens (fluorine, chlorine, bromine, iodine) affects the reactivity and selectivity of the Grignard reagent. Fluorine, being the most electronegative, imparts unique reactivity patterns compared to other halogens.
- Applications: While all these compounds are used in similar types of reactions, the choice of halogen can influence the reaction conditions and the nature of the products formed.
This detailed overview provides a comprehensive understanding of 4,4-Ethylenedioxy-4-(4-fluorophenyl)butylmagnesium chloride, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H14ClFMgO2 |
|---|---|
分子量 |
268.99 g/mol |
IUPAC名 |
magnesium;2-(4-fluorophenyl)-2-propyl-1,3-dioxolane;chloride |
InChI |
InChI=1S/C12H14FO2.ClH.Mg/c1-2-7-12(14-8-9-15-12)10-3-5-11(13)6-4-10;;/h3-6H,1-2,7-9H2;1H;/q-1;;+2/p-1 |
InChIキー |
FWNZNLLPPFDUDY-UHFFFAOYSA-M |
正規SMILES |
[CH2-]CCC1(OCCO1)C2=CC=C(C=C2)F.[Mg+2].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 8-(dimethylamino)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14883776.png)

![ethyl 1-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14883793.png)
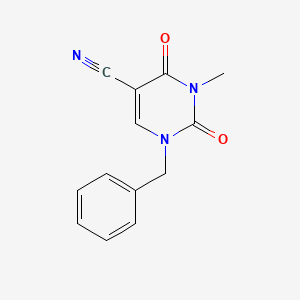
![3-Ethynylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14883806.png)
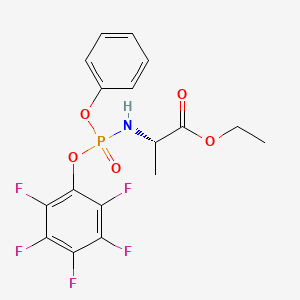
![[4-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B14883821.png)

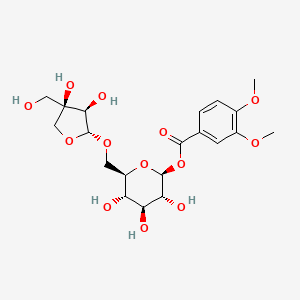
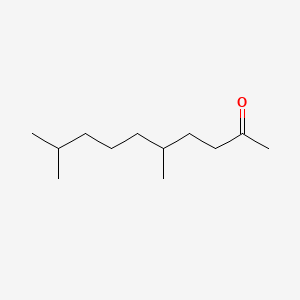
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B14883849.png)

![(1S,2R,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14883864.png)
